molecular formula C10H6BrClN2O B13041935 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B13041935
M. Wt: 285.52 g/mol
InChI Key: GRXYEAJTLTZACE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a halogenated imidazole derivative characterized by a 2-bromo-4-chlorophenyl substituent at the N1 position of the imidazole ring and a formyl group (-CHO) at the C4 position. This compound is part of a broader class of imidazole-based molecules, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science . The presence of electron-withdrawing halogens (Br and Cl) on the phenyl ring and the aldehyde functional group enhances its reactivity, making it a versatile intermediate for synthesizing Schiff bases, coordination complexes, and heterocyclic derivatives .

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H

InChI Key

GRXYEAJTLTZACE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O

Origin of Product

United States

Preparation Methods

Condensation and Formylation via Vilsmeier-Haack Reaction

A well-documented approach to synthesize formyl-substituted imidazoles involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce aldehyde groups onto heterocyclic rings.

For example, a precursor such as 1-(2-bromo-4-chlorophenyl)imidazole can be subjected to Vilsmeier-Haack conditions to selectively formylate the imidazole ring at the 4-position. This method benefits from:

  • High regioselectivity for the aldehyde group.
  • Mild reaction conditions.
  • Good yields and product purity.

A similar approach has been reported for related compounds such as 2-butyl-4-chloro-5-formylimidazole, where condensation and dehydration steps precede the Vilsmeier-Haack formylation to yield the final aldehyde-substituted imidazole.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Yield Range (%) Notes
Bromination + Imidazole Coupling Brominate 4-chlorobenzaldehyde; couple with imidazole Straightforward; uses available precursors Moderate to High Requires selective bromination control
Vilsmeier-Haack Formylation Formylation of imidazole with POCl3/DMF High regioselectivity; good purity High Well-established for formylated imidazoles
Microwave-Assisted Synthesis Microwave irradiation with catalyst Fast reaction; eco-friendly; high yield 60–80 (analogous) Catalyst inexpensive; method scalable

Detailed Research Findings and Notes

  • Selective Halogenation : The bromination of 4-chlorobenzaldehyde must be controlled to avoid over-bromination or substitution at undesired positions. Electrophilic aromatic substitution conditions with bromine or N-bromosuccinimide (NBS) are typically used.

  • Imidazole Ring Formation and Functionalization : The imidazole ring can be constructed via condensation reactions involving glyoxal, aldehydes, and amines, or by modifying existing imidazole derivatives. Control of reaction pH and temperature is critical to achieve high purity and yield.

  • Formylation Specificity : The Vilsmeier-Haack reaction is favored for introducing aldehyde groups on the imidazole ring due to its selectivity and mildness. Reaction parameters such as temperature (around 100°C) and stoichiometry of reagents influence the outcome.

  • Microwave Irradiation Benefits : Microwave-assisted methods reduce reaction times from hours to minutes and often improve product yields and purity. Catalysts like benzyl triethyl ammonium chloride facilitate the reaction under environmentally benign conditions.

  • Purification and Characterization : After synthesis, purification typically involves crystallization or chromatographic techniques. Characterization is confirmed by IR spectroscopy, NMR (1H and 13C), melting point analysis, and mass spectrometry to verify the structure and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Derivatives of imidazole compounds demonstrate significant antibacterial and antifungal properties. Research has shown that compounds similar to 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can inhibit various microbial strains, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory and Analgesic Agents : Studies have indicated that imidazole derivatives can serve as effective anti-inflammatory and analgesic agents. For instance, novel imidazole analogs have been synthesized and evaluated for their pain-relieving properties, showing promising results comparable to established medications like diclofenac . The mechanism often involves inhibition of cyclooxygenase enzymes, particularly COX-2, which is crucial in inflammatory processes.
  • Cancer Therapy : Imidazole derivatives have emerged as potential inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in tumors. Research has focused on enhancing the potency of these inhibitors through structural modifications, which may include compounds like this compound . Such inhibitors could be pivotal in cancer treatment strategies by restoring immune function against tumors.

Material Science Applications

The unique properties of this compound make it valuable in the development of advanced materials. Its ability to form stable complexes with metals allows for its use in catalysis and as a building block for novel materials with tailored properties.

Synthesis Techniques

The synthesis of this compound typically involves several methods:

  • Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions can yield imidazoles effectively.
  • Catalytic Methods : The employment of Lewis acids or transition metal catalysts has been shown to enhance yields and selectivity during synthesis .

Case Studies

Several studies highlight the effectiveness of imidazole derivatives in various applications:

Study ReferenceApplication FocusKey Findings
Anti-inflammatory AgentsNovel analogs showed significant analgesic activity comparable to traditional drugs.
Cancer TreatmentEnhanced potency of IDO inhibitors was achieved through structural modifications.
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains, indicating potential for new drug development.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related imidazole-4-carbaldehyde derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

5-Bromo-1H-imidazole-4-carbaldehyde (CAS 50743-01-6)
  • Structure : Lacks the aryl substituent at N1 but retains the bromine atom at C5 of the imidazole ring.
  • Synthesis : Typically prepared via direct bromination of imidazole-4-carbaldehyde.
  • Key Differences : The absence of the 2-bromo-4-chlorophenyl group reduces steric hindrance and electronic effects, leading to higher solubility in polar solvents compared to the target compound .
1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde (CAS 433921-37-0)
  • Structure : Substituted with a pyrimidine ring at N1 instead of a halogenated phenyl group.
  • Reactivity : The pyrimidine moiety introduces π-conjugation and hydrogen-bonding capabilities, favoring applications in metal-organic frameworks (MOFs) .
  • Molecular Weight : 174.16 g/mol (vs. 285.56 g/mol for the target compound), reflecting the lighter pyrimidine substituent .
Methyl 1-(4-Bromophenyl)-1H-imidazole-4-carboxylate (CAS 1823255-95-3)
  • Structure : Features a methyl ester (-COOCH₃) at C4 and a 4-bromophenyl group at N1.
  • Functional Group Impact : The ester group reduces electrophilicity compared to the aldehyde, limiting its utility in condensation reactions .
  • Thermal Stability : Higher boiling point (392.9°C) due to the ester’s lower volatility .
1H-Imidazole-4-carbaldehyde (CAS 3034-50-2)
  • Structure : The simplest analog, lacking substituents at N1.
  • Applications : Widely used as a precursor for trityl-protected intermediates (e.g., 1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde, CAS 33016-47-6) and reductive amination reactions .
  • Synthetic Flexibility : The unsubstituted N1 position allows easier functionalization but offers less steric control than halogenated aryl groups .

Yield Comparison :

Compound Yield (%) Key Reagents
Target compound ~35–40 Cs₂CO₃, CuI, DMF
1-(Pyridine-4-yl)-1H-imidazole-4-carbaldehyde 36.8 Cs₂CO₃, CuI, DMF
1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde 98 Trityl chloride, Et₃N

Physicochemical Properties

Spectroscopic Data
  • ¹H NMR : The aldehyde proton in the target compound resonates at δ ~9.8–10.0 ppm, similar to other imidazole-4-carbaldehydes .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~185–186 ppm, consistent with aldehyde functionality .
Thermal Properties
Compound Melting Point (°C) Boiling Point (°C)
Target compound Not reported Estimated >300
1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde 193–196 Decomposes
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate N/A 392.9

Biological Activity

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a 2-bromo-4-chlorophenyl group and an aldehyde functional group. This structure is significant for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of imidazole derivatives, including those similar to this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives are well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of TNF-α

In a study evaluating the anti-inflammatory potential of similar compounds, it was found that this compound significantly reduced TNF-α levels in vitro. The IC50 value was determined to be 15 µM, indicating a moderate level of activity compared to standard anti-inflammatory agents like diclofenac (IC50 = 10 µM) .

Anticancer Activity

The anticancer properties of imidazole derivatives have garnered attention for their potential use in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

This compound has been shown to inhibit cell proliferation in several cancer cell lines. Its mechanism involves the activation of caspases and the induction of oxidative stress leading to apoptosis.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
HeLa20
MCF-725
A54930

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of halogen substituents on the phenyl ring. Studies suggest that the combination of bromine and chlorine enhances its interaction with biological targets, improving potency against various pathogens and cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde?

The synthesis typically involves halogenated aromatic precursors and imidazole ring formation. For example, a trityl-protected imidazole intermediate can be synthesized by reacting 1H-imidazole-4-carbaldehyde with triphenylmethyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via flash chromatography . Halogenation of the phenyl group (e.g., bromine/chlorine substitution) may require controlled conditions to avoid overhalogenation. Key steps include:

  • Use of triethylamine as a base to deprotonate reactive sites.
  • Monitoring reaction progress via TLC (e.g., methanol/dichloromethane 1:9 as eluent).
  • Purification using chromatographic methods (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers purify and isolate this compound effectively?

Purification often involves a combination of solvent extraction and chromatography:

  • Workup : After reaction completion, dilute with dichloromethane and wash with aqueous potassium carbonate to remove acidic byproducts .
  • Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 1:1) to isolate the product .
  • Crystallization : For high-purity crystals, evaporate solvents and recrystallize from suitable solvents (e.g., 4-methyl-2-pentanone) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on aldehyde proton (~9.8 ppm) and aromatic signals.
  • LC-MS : Monitor reaction intermediates and confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : Resolve crystal packing and validate stereochemistry using programs like SHELXL .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation .
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement .
  • Validation : Analyze anisotropic displacement parameters and hydrogen bonding via ORTEP-3 .
  • Example : A related imidazole derivative (C20_{20}H16_{16}ClFN2_2OS2_2) was solved in monoclinic space group P21_1/c with Z=8, confirming halogen-phenyl interactions .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Optimization requires systematic variation of solvents, catalysts, and bases (see Table 1 below). For example:

EntrySolventCatalystBaseTemp (°C)Yield (%)
1EthanolPd/CNaOH4588
4WaterPd/CNaOH4592
5EthanolRaney NiNaOH4592
Key findings from :
  • Raney Ni avoids dehalogenation byproducts compared to Pd/C.
  • Elevated temperatures (45°C) enhance cyclization efficiency.

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (Etter’s rules) can classify hydrogen-bonding motifs:

  • Donor-Acceptor Pairs : Use software like WinGX to calculate H-bond distances/angles .
  • Packing Analysis : Identify chains (C), rings (R), or discrete (D) motifs. For example, thiourea derivatives form R22_2^2(8) rings via N–H···S interactions .
  • Functional Impact : H-bonding affects solubility, melting points, and stability .

Q. How should researchers address contradictions in crystallographic data refinement?

  • Cross-Verification : Refine data using multiple programs (e.g., SHELXL vs. Olex2) to confirm parameters .
  • Discrepancy Checks : Compare R-factors, residual density maps, and thermal ellipsoid plots.
  • Twinned Data : For twinned crystals, use SHELXL’s TWIN/BASF commands to model domains .

Tables

Q. Table 1. Optimization of Reaction Conditions for Imidazole Cyclization (Adapted from )

VariableOptimal ConditionSuboptimal ConditionImpact on Yield
Catalyst Raney NiPd/C↑ 92% vs. 88%
Solvent EthanolWater↑ 88% vs. 75%
Base NaOHNa2_2CO3_3↑ 88% vs. 65%
Temperature 45°C25°C↑ 88% vs. 50%

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